1H-Pyrazol-4-amine, 3-(4-bromophenyl)-5-methyl-
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Overview
Description
3-(4-Bromophenyl)-5-methyl-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form 4-bromo-1-phenyl-3-methyl-1H-pyrazole. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-5-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
3-(4-Bromophenyl)-5-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as liquid crystals
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. Molecular docking studies have shown that this compound can fit into the active sites of certain proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
Uniqueness
3-(4-Bromophenyl)-5-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its bromophenyl group enhances its reactivity and potential for further functionalization .
Properties
CAS No. |
246863-97-8 |
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Molecular Formula |
C10H10BrN3 |
Molecular Weight |
252.11 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-methyl-1H-pyrazol-4-amine |
InChI |
InChI=1S/C10H10BrN3/c1-6-9(12)10(14-13-6)7-2-4-8(11)5-3-7/h2-5H,12H2,1H3,(H,13,14) |
InChI Key |
WTDQCTNZFSNPBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
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